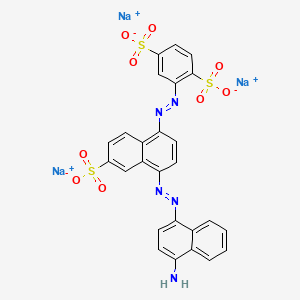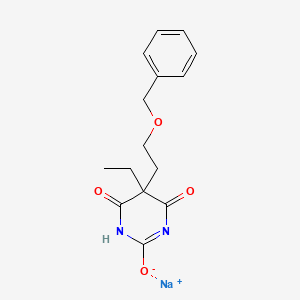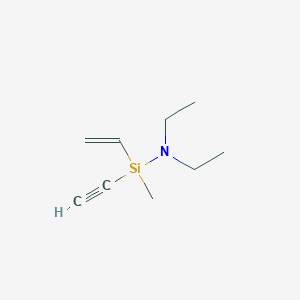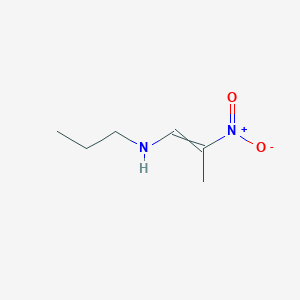
2-Nitro-N-propylprop-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-propylprop-1-en-1-amine is an organic compound that belongs to the class of nitroamines Nitroamines are characterized by the presence of both nitro and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-propylprop-1-en-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a nitroamine precursor. For example, the reaction of 1-bromo-2-nitropropane with propylamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. This involves the reaction of propylamine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction parameters, including temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-propylprop-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Alkyl halides (e.g., bromoalkanes) and bases (e.g., sodium hydroxide) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
2-Nitro-N-propylprop-1-en-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-N-propylprop-1-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modify biomolecules. The amine group can form hydrogen bonds and ionic interactions with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitropropane: A simple nitroalkane with similar reactivity but lacks the amine group.
N-Propylamine: An amine without the nitro group, used in various chemical syntheses.
2-Nitro-N-methylprop-1-en-1-amine: A structurally similar compound with a methyl group instead of a propyl group.
Uniqueness
2-Nitro-N-propylprop-1-en-1-amine is unique due to the presence of both nitro and amine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64331-52-8 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-nitro-N-propylprop-1-en-1-amine |
InChI |
InChI=1S/C6H12N2O2/c1-3-4-7-5-6(2)8(9)10/h5,7H,3-4H2,1-2H3 |
InChI Key |
UIUUIXCRHLRLLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


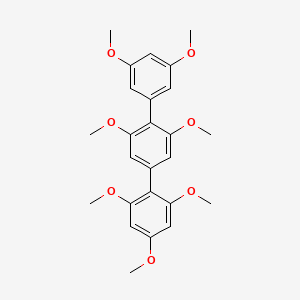
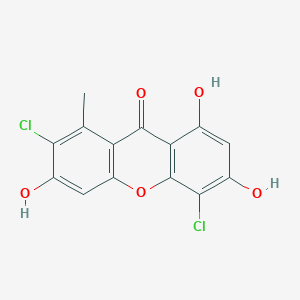
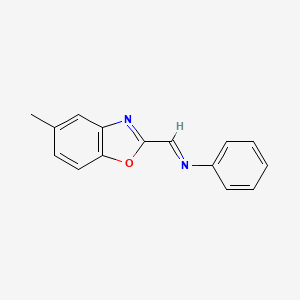
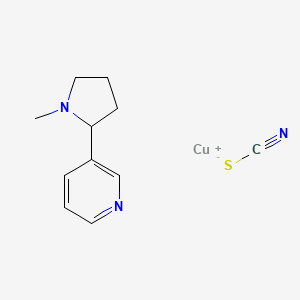
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
